Cdk4/6 Inhibitor IV falls under the classification of small-molecule inhibitors that specifically target serine/threonine kinases, particularly Cdk4 and Cdk6. It is part of a broader category of compounds designed to halt cell proliferation by interrupting the cell cycle.
The synthesis of Cdk4/6 Inhibitor IV involves several steps that typically include:
Cdk4/6 Inhibitor IV has a complex molecular structure characterized by specific functional groups that confer its inhibitory activity:
Cdk4/6 Inhibitor IV participates in several key chemical reactions:
The mechanism of action for Cdk4/6 Inhibitor IV is centered on its ability to inhibit cyclin-dependent kinases 4 and 6:
Cdk4/6 Inhibitor IV exhibits several notable physical and chemical properties:
Cdk4/6 Inhibitor IV has significant applications primarily in oncology:
CDK4/6 Inhibitor IV belongs to the triaminopyrimidine class of small-molecule inhibitors, characterized by a central pyrimidine ring substituted with three amino groups. This scaffold confers distinct three-dimensional structural properties that enable precise interactions within the ATP-binding cleft of CDK4 and CDK6. The inhibitor's planar pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region residues (Val 101 in CDK6 and Val 96 in CDK4). Notably, the triaminopyrimidine moiety engages in a bidentate hydrogen bond interaction with the backbone carbonyl of Glu 98 and the NH of Val 101 in CDK6, analogous to interactions observed in crystallographic studies of related inhibitors [2] [7].
Table 1: Key Structural Interactions of Triaminopyrimidine Derivatives with CDK4/6
Structural Element | Binding Partner in CDK6 | Interaction Type | Functional Significance |
---|---|---|---|
Triaminopyrimidine core | Hinge region (Glu98, Val101) | Hydrogen bonding | ATP competitive displacement |
Hydrophobic substituents | Ile19, Phe93, His100 | Van der Waals forces | Enhanced binding affinity and kinase selectivity |
Solvent-exposed moiety | Asp104, Thr107 | Solvent-mediated interactions | Contributes to CDK4 vs. CDK6 selectivity |
Beyond hinge region binding, hydrophobic substituents on the triaminopyrimidine scaffold penetrate a deep hydrophobic pocket formed by Ile19, Phe93, and His100. This interaction induces conformational changes in the glycine-rich loop (residues 21-28), distorting the ATP-binding site and preventing catalytic activity. Comparative structural analyses reveal that this binding mode causes allosteric alterations in the cyclin-binding interface, indirectly disrupting cyclin D engagement—a mechanism shared with INK4 family inhibitors but achieved through distinct structural perturbations [7] [8]. The inhibitor's solvent-exposed region further contributes to selectivity through interactions with Asp104 and Thr107, residues that exhibit differential conservation across CDK family members [2] [10].
As an ATP-competitive inhibitor, CDK4/6 Inhibitor IV exhibits reversible binding kinetics characterized by rapid association and moderate dissociation rates. Enzyme kinetic studies demonstrate a Kd value of 0.85 nM for CDK4-cyclin D1 complexes and 1.96 nM for CDK6-cyclin D1, indicating slightly higher potency against CDK4 [10]. This differential affinity correlates with subtle structural variations in the ATP-binding pockets; specifically, the larger hydrophobic pocket in CDK4 accommodates bulkier substituents on the triaminopyrimidine scaffold more effectively than CDK6 [3] [10].
Selectivity profiling across 387 human kinases reveals exceptional specificity for CDK4 and CDK6, with IC50 values <10 nM. Moderate inhibition (IC50 50-500 nM) is observed against CDK9 and CLK kinases, while other CDKs (CDK1, CDK2, CDK7) show IC50 >1,000 nM [3] [10]. This selectivity profile stems from the inhibitor's reliance on the unique "selectivity pocket" adjacent to the ATP-binding site in CDK4/6—a structural feature absent in most other kinases. Molecular dynamics simulations indicate that the triaminopyrimidine scaffold induces a DFG-out conformation in CDK2 (unfavorable for binding) while stabilizing the DFG-in conformation in CDK4/6 [10].
Table 2: Kinase Selectivity Profile of CDK4/6 Inhibitor IV
Kinase | IC50 (nM) | Cellular Function | Structural Basis of Selectivity |
---|---|---|---|
CDK4/cyclin D1 | 0.85 | G1/S transition | Optimal fit in hydrophobic pocket |
CDK6/cyclin D1 | 1.96 | G1/S transition | Slightly larger ATP pocket |
CDK9/cyclin T | 50 | Transcriptional regulation | Partial conservation of hinge residues |
CDK1/cyclin B | >1,000 | G2/M transition | Steric clash with Thr14/Tyr15 phosphorylation |
CDK2/cyclin E | >1,000 | S-phase progression | Incompatible DFG conformation |
CDK4/6 Inhibitor IV selectively disrupts phosphorylation of the retinoblastoma (Rb) tumor suppressor at specific serine residues critical for cell cycle progression. Biochemical and cellular studies demonstrate dose-dependent suppression of pRb phosphorylation at Ser780 and Ser795, with IC50 values of 5 nM and 7 nM, respectively, in ER+ breast cancer cells [4] [6]. These residues represent primary CDK4/6 phosphorylation sites within Rb's C-terminal domain, distinct from CDK2-targeted sites (Ser807/Ser811). Phosphorylation at Ser780/Ser795 disrupts Rb's binding to E2F transcription factors, and their inhibition maintains Rb in its active, growth-suppressive state [4] [8].
Time-resolved analysis in synchronized cells reveals that CDK4/6 Inhibitor IV causes rapid dephosphorylation of Rb within 15 minutes of treatment, preceding measurable effects on cell cycle progression [4] [9]. This immediate effect confirms direct enzymatic inhibition rather than downstream consequences. Notably, the inhibitor does not affect monophosphorylated Rb species that appear in early G1 but specifically blocks hyperphosphorylation—the form required for complete Rb inactivation and E2F release. Single-cell imaging studies show that inhibitor-induced Rb dephosphorylation correlates precisely with nuclear accumulation of dephosphorylated Rb and dissociation of E2F1 from its promoter targets [4] [6].
Beyond catalytic inhibition, CDK4/6 Inhibitor IV significantly alters the stoichiometry and stability of cyclin D-CDK4/6 complexes. Live-cell nuclear interaction assays using fluorescence recovery after photobleaching (FRAP) demonstrate that the inhibitor induces immediate dissociation of p21 from CDK4-cyclin D complexes (t1/2 <2 minutes) while minimally affecting CDK6-cyclin D-p21 complexes [9]. This selective disruption stems from differential conformational changes induced in CDK4 versus CDK6 upon inhibitor binding. Liberated p21 subsequently binds and inhibits CDK2-cyclin E complexes, creating a secondary anti-proliferative effect independent of direct CDK4/6 catalytic inhibition [6] [9].
The inhibitor also reduces the half-life of CDK4-cyclin D dimers by >50%, promoting ubiquitin-mediated degradation of cyclin D1. Structural analyses reveal that inhibitor binding to CDK4/6 induces a rotation in the N-lobe that destabilizes the cyclin interface, reducing the buried surface area from 2,504 Ų to <1,500 Ų [2] [8] [9]. This destabilization effect is particularly pronounced in complexes containing cyclin D1 versus cyclin D3, correlating with differential clinical responses observed in cyclin D1-amplified cancers. Importantly, the inhibitor does not prevent assembly of new cyclin D-CDK4 complexes but induces conformational changes that render them catalytically inactive even when assembled [9].
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